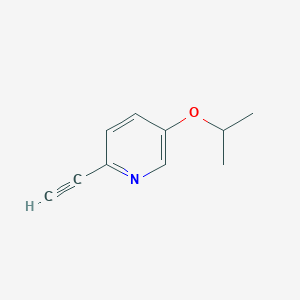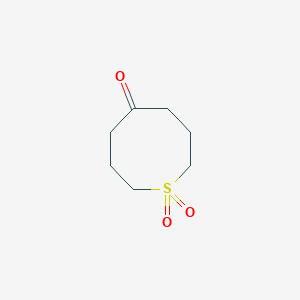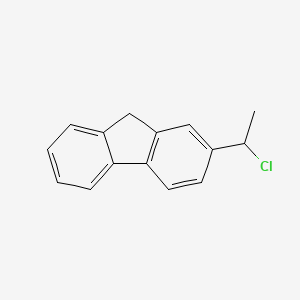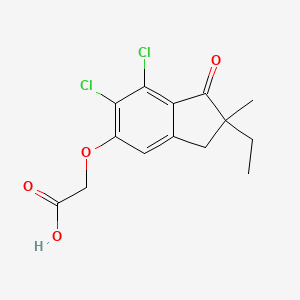
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid
描述
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichloro, ethyl, methyl, and indanyloxyacetic acid groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxyacetic acid: Known for its uricosuric and saluretic activity.
1-Oxo-2,2-dialkyl-5-indanyloxyacetic acids: A class of compounds with similar structural features and potential biological activities.
Uniqueness
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid is unique due to the presence of both ethyl and methyl groups at the 2-position, which may confer distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
54196-90-6 |
|---|---|
分子式 |
C14H14Cl2O4 |
分子量 |
317.2 g/mol |
IUPAC 名称 |
2-[(6,7-dichloro-2-ethyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H14Cl2O4/c1-3-14(2)5-7-4-8(20-6-9(17)18)11(15)12(16)10(7)13(14)19/h4H,3,5-6H2,1-2H3,(H,17,18) |
InChI 键 |
GCWIEWHVHGXXHE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

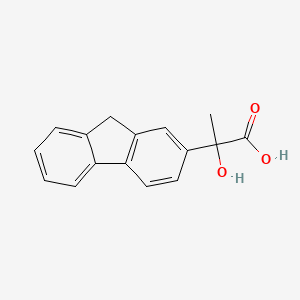
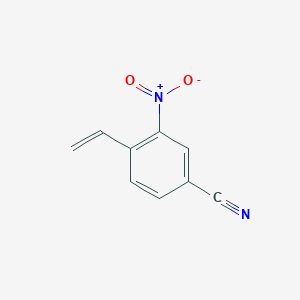
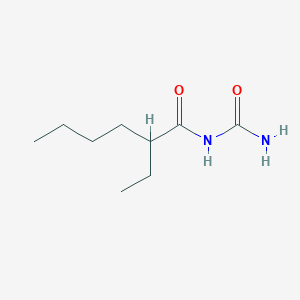
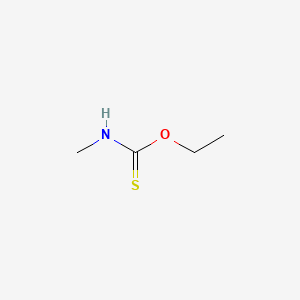
![3-Bromo-7-fluoro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8723643.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B8723650.png)
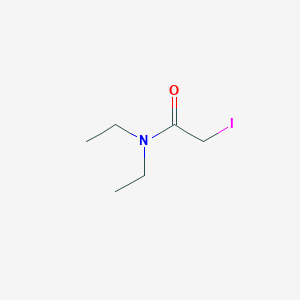
![methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B8723656.png)
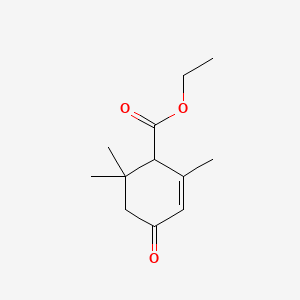
![N-(2-aminoethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8723679.png)
